4,7-dimethoxy-N-{2-[(pyridin-3-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide
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Overview
Description
4,7-dimethoxy-N-{2-[(pyridine-3-carbonyl)amino]ethyl}-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 4,7-dimethoxy-N-{2-[(pyridine-3-carbonyl)amino]ethyl}-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the indole core, followed by functionalization at specific positions to introduce the desired substituents. Common reaction conditions involve the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
4,7-dimethoxy-N-{2-[(pyridine-3-carbonyl)amino]ethyl}-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific reagents and conditions employed, which can be tailored to achieve the desired modifications.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4,7-dimethoxy-N-{2-[(pyridine-3-carbonyl)amino]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play crucial roles in cellular functions. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to the desired biological effects . The pathways involved in its mechanism of action can vary depending on the specific application and target.
Comparison with Similar Compounds
4,7-dimethoxy-N-{2-[(pyridine-3-carbonyl)amino]ethyl}-1H-indole-2-carboxamide can be compared with other indole derivatives that share similar structural features. Some of these similar compounds include:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Properties
Molecular Formula |
C19H20N4O4 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
4,7-dimethoxy-N-[2-(pyridine-3-carbonylamino)ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C19H20N4O4/c1-26-15-5-6-16(27-2)17-13(15)10-14(23-17)19(25)22-9-8-21-18(24)12-4-3-7-20-11-12/h3-7,10-11,23H,8-9H2,1-2H3,(H,21,24)(H,22,25) |
InChI Key |
WTGFXRAXJFHBPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCCNC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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